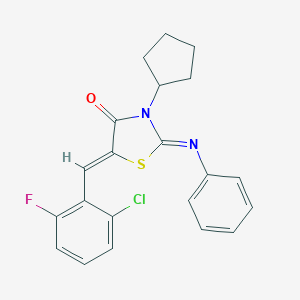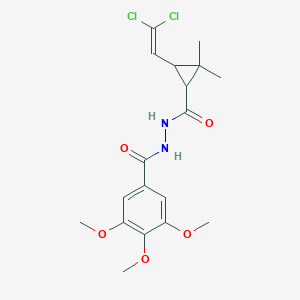![molecular formula C20H15Br2FN2O4 B388823 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B388823.png)
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with bromine, fluorine, and benzylidene groups, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the pyrimidine core. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce bromine atoms into the aromatic ring. The fluorobenzyl group is introduced through nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce dehalogenated derivatives.
科学研究应用
5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with chlorine atoms instead of bromine.
5-{3,5-difluoro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Fluorine atoms instead of bromine.
Uniqueness
The uniqueness of 5-[[3,5-Dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine atoms may enhance its potential as a halogen-bond donor, affecting its interactions with biological targets.
属性
分子式 |
C20H15Br2FN2O4 |
|---|---|
分子量 |
526.1g/mol |
IUPAC 名称 |
5-[[3,5-dibromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15Br2FN2O4/c1-24-18(26)14(19(27)25(2)20(24)28)7-12-8-15(21)17(16(22)9-12)29-10-11-3-5-13(23)6-4-11/h3-9H,10H2,1-2H3 |
InChI 键 |
ABLUCJRALJQMGR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=O)C |
规范 SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)Br)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclohexyl-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388740.png)
![ethyl 2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388741.png)
![ethyl 2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388743.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388744.png)
![ethyl 2-(4-iodobenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388746.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388747.png)
![3-Cyclopentyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388748.png)

![ETHYL (2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(3-BROMOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388751.png)
![3-Cyclopentyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388754.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388756.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388758.png)
![ethyl (2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388759.png)

